5-Bromo-N-(3,5-dichloro-4-ethoxyphenyl)-2-hydroxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-N-(3,5-dichloro-4-ethoxyphenyl)-2-hydroxybenzamide: is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of bromine, chlorine, and ethoxy groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-(3,5-dichloro-4-ethoxyphenyl)-2-hydroxybenzamide typically involves multi-step organic reactions. One common synthetic route includes:
Chlorination: The addition of chlorine atoms to specific positions on the phenyl ring.
Ethoxylation: The attachment of an ethoxy group to the phenyl ring.
Each of these steps requires specific reagents and conditions, such as the use of bromine or chlorine gas, ethyl alcohol, and catalysts like iron or aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the efficiency and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-(3,5-dichloro-4-ethoxyphenyl)-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or sulfuric acid (H₂SO₄) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
5-Bromo-N-(3,5-dichloro-4-ethoxyphenyl)-2-hydroxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-N-(3,5-dichloro-4-ethoxyphenyl)-2-hydroxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-N-(3,5-dichlorophenyl)-2-hydroxybenzamide
- 5-Bromo-N-(4-ethoxyphenyl)-2-hydroxybenzamide
- N-(3,5-Dichloro-4-ethoxyphenyl)-2-hydroxybenzamide
Uniqueness
5-Bromo-N-(3,5-dichloro-4-ethoxyphenyl)-2-hydroxybenzamide is unique due to the specific combination of bromine, chlorine, and ethoxy groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
62047-45-4 |
---|---|
Molecular Formula |
C15H12BrCl2NO3 |
Molecular Weight |
405.1 g/mol |
IUPAC Name |
5-bromo-N-(3,5-dichloro-4-ethoxyphenyl)-2-hydroxybenzamide |
InChI |
InChI=1S/C15H12BrCl2NO3/c1-2-22-14-11(17)6-9(7-12(14)18)19-15(21)10-5-8(16)3-4-13(10)20/h3-7,20H,2H2,1H3,(H,19,21) |
InChI Key |
BRUYHKSCQYBTHF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1Cl)NC(=O)C2=C(C=CC(=C2)Br)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.